molecular formula C13H8Br3NO2 B13998897 5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide CAS No. 4214-52-2

5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide

Cat. No.: B13998897
CAS No.: 4214-52-2
M. Wt: 449.92 g/mol
InChI Key: MSCWBYUQVSKMAT-UHFFFAOYSA-N
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Description

5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms and a hydroxyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide typically involves the bromination of precursor compounds. One common method includes the reaction of 2-hydroxybenzamide with bromine in the presence of a catalyst to introduce bromine atoms at specific positions on the aromatic ring. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-hydroxybenzaldehyde
  • 3-Bromo-N,N-dimethylaniline
  • 5-Bromo-2-fluorobenzonitrile

Uniqueness

5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is unique due to the specific arrangement of bromine atoms and the presence of a hydroxyl group on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

4214-52-2

Molecular Formula

C13H8Br3NO2

Molecular Weight

449.92 g/mol

IUPAC Name

5-bromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide

InChI

InChI=1S/C13H8Br3NO2/c14-7-1-4-12(18)9(5-7)13(19)17-8-2-3-10(15)11(16)6-8/h1-6,18H,(H,17,19)

InChI Key

MSCWBYUQVSKMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br)Br

Origin of Product

United States

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